

Carboxytolbutamide CAS number and chemical identifiers

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Compound of Interest

Compound Name: Carboxytolbutamide

Cat. No.: B018513

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Carboxytolbutamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxytolbutamide, the primary metabolite of the first-generation sulfonylurea antidiabetic drug tolbutamide, is a molecule of significant interest in pharmacology and drug metabolism studies. While devoid of the potent hypoglycemic effects of its parent compound, its formation and biological activities provide crucial insights into the pharmacokinetics and extrapancreatic effects of sulfonylureas. This technical guide provides a comprehensive overview of **Carboxytolbutamide**, focusing on its chemical identity, physicochemical properties, metabolic pathway, analytical methodologies for its detection, and its known biological activities, particularly its influence on guanylate cyclase signaling.

Chemical Identity and Physicochemical Properties

Carboxytolbutamide is chemically known as 4-(butylcarbamoylsulfamoyl)benzoic acid.^[1] Its unique structure, featuring a benzoic acid moiety in place of the tolyl group of tolbutamide, is a direct result of oxidative metabolism. This structural change significantly alters its physicochemical properties, leading to a different pharmacological profile compared to its parent drug.

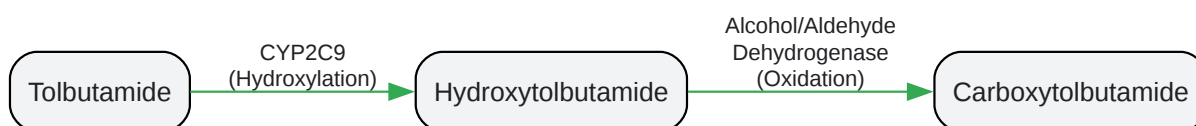
A summary of its key chemical identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of **Carboxytolbutamide**

Identifier/Property	Value	Source
CAS Number	2224-10-4	[1]
Molecular Formula	C12H16N2O5S	[1]
Molecular Weight	300.33 g/mol	[1]
IUPAC Name	4-(butylcarbamoylsulfamoyl)benzoic acid	[1]
Synonyms	1-Butyl-3-(p-carboxyphenyl)sulfonylurea, Tolbutamide carboxylic acid	
InChI	InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)	
InChIKey	GCMVATDSSHTCOS-UHFFFAOYSA-N	
Canonical SMILES	CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O	
Appearance	White to Off-White Solid	
Melting Point	210-212 °C	
Solubility	Soluble in methanol	

Metabolic Pathway of Carboxytolbutamide Formation

Carboxytolbutamide is the end-product of the phase I metabolism of tolbutamide. This biotransformation is a two-step oxidative process that primarily occurs in the liver. The initial and rate-limiting step is the hydroxylation of the methyl group of tolbutamide to form hydroxytolbutamide. This reaction is catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. Subsequently, hydroxytolbutamide is further oxidized to **Carboxytolbutamide** by cytosolic alcohol and aldehyde dehydrogenases. This metabolic pathway is the principal route of elimination for tolbutamide.



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*Metabolic pathway of Tolbutamide to **Carboxytolbutamide**.*

Experimental Protocols: Analytical Methods for Detection

The quantification of **Carboxytolbutamide** in biological matrices is crucial for pharmacokinetic and metabolic studies of tolbutamide. High-performance liquid chromatography (HPLC) is the most commonly employed analytical technique for this purpose.

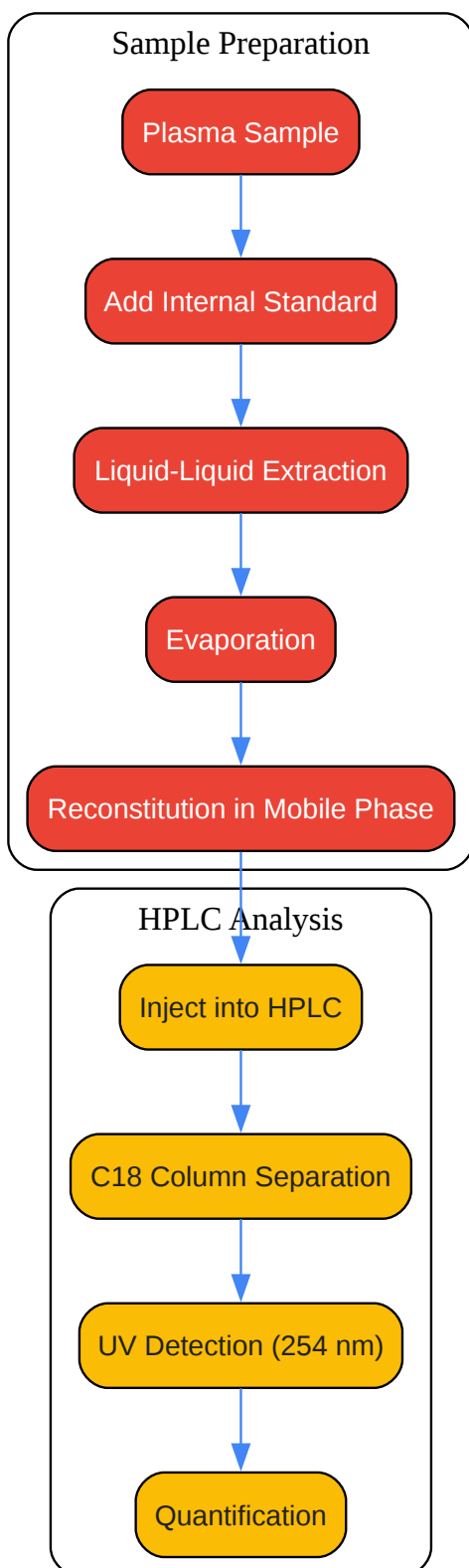
3.1. HPLC Method for the Determination of **Carboxytolbutamide** in Human Plasma

A widely cited method for the simultaneous measurement of tolbutamide and **Carboxytolbutamide** in human plasma involves a protein precipitation step followed by HPLC analysis.

- Sample Preparation:
 - To 1 mL of plasma, add an internal standard (e.g., chlorpropamide).

- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ether).
- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M phosphoric acid, pH 3.9) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 65:35 (v/v).
 - Flow Rate: A standard flow rate of 1.0 mL/min is generally applied.
 - Detection: UV detection at a wavelength of 254 nm.
 - Injection Volume: A small injection volume, typically 5 μ L, is used.

This method demonstrates good sensitivity, with detection limits for **Carboxytolbutamide** in the sub-microgram per milliliter range.



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General workflow for the HPLC analysis of **Carboxytolbutamide**.

Biological Activity and Signaling Pathways

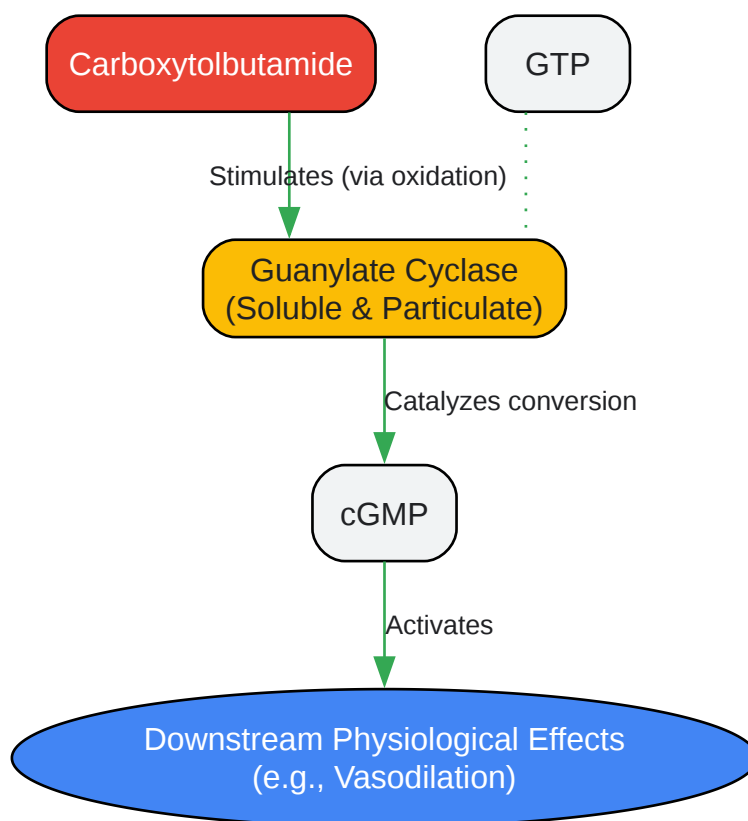
While **Carboxytolbutamide** is considered to have negligible hypoglycemic activity compared to tolbutamide, it is not biologically inert.

4.1. Insulin-Releasing Activity

Studies have shown that **Carboxytolbutamide** does possess a weak insulin-releasing effect. However, this activity is significantly lower than that of its parent compound, tolbutamide. This dissociation between insulin-releasing activity and hypoglycemic potency suggests that the extrapancreatic effects of sulfonylureas may play a more significant role in their overall glucose-lowering action than previously thought.

4.2. Effect on Guanylate Cyclase Signaling

A notable biological effect of **Carboxytolbutamide** is its ability to increase the activity of guanylate cyclase, an enzyme that produces cyclic guanosine monophosphate (cGMP). This effect is observed in both soluble and particulate forms of the enzyme across various tissues. The stimulation of guanylate cyclase by **Carboxytolbutamide** is thought to occur through a nonspecific oxidation reaction. The cGMP signaling pathway is a key regulator of numerous physiological processes, including vasodilation, neurotransmission, and cellular proliferation. The modulation of this pathway by **Carboxytolbutamide** may contribute to the extrapancreatic effects observed with sulfonylurea therapy.



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*Proposed mechanism of **Carboxytolbutamide** on guanylate cyclase.*

Conclusion

Carboxytolbutamide, as the major metabolite of tolbutamide, serves as a critical molecule for understanding the disposition and broader biological effects of first-generation sulfonylureas. Its distinct chemical and pharmacological properties, particularly its impact on the guanylate cyclase signaling pathway, highlight the complex and multifaceted nature of sulfonylurea action beyond their primary insulin secretagogue function. The analytical methods detailed herein provide a robust framework for its accurate quantification, essential for ongoing research in drug metabolism and pharmacology. Further investigation into the extrapancreatic effects of **Carboxytolbutamide** and other sulfonylurea metabolites is warranted to fully elucidate their clinical significance.

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References

- 1. Carboxytolbutamide | C₁₂H₁₆N₂O₅S | CID 159651 - PubChem [pubchem.ncbi.nlm.nih.gov]
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